molecular formula C23H26N2O4S2 B11102084 N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}naphthalene-2-sulfonamide

N-{2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}naphthalene-2-sulfonamide

Cat. No.: B11102084
M. Wt: 458.6 g/mol
InChI Key: NCZVWQZWBHUHRX-UHFFFAOYSA-N
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Description

N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}NAPHTHALENE-2-SULFONAMIDE is a complex organic compound with the molecular formula C23H26N2O4S2 and a molecular weight of 458.59 . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a naphthalene moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}NAPHTHALENE-2-SULFONAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and coupling with the naphthalene moiety. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and naphthalene derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}NAPHTHALENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction of a nitro group can produce amines.

Scientific Research Applications

N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}NAPHTHALENE-2-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}NAPHTHALENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The piperidine ring can also interact with various receptors in the body, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

N-{2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ETHYL}NAPHTHALENE-2-SULFONAMIDE is unique due to its combination of a piperidine ring, sulfonyl group, and naphthalene moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H26N2O4S2

Molecular Weight

458.6 g/mol

IUPAC Name

N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C23H26N2O4S2/c26-30(27,23-13-10-20-6-2-3-7-21(20)18-23)24-15-14-19-8-11-22(12-9-19)31(28,29)25-16-4-1-5-17-25/h2-3,6-13,18,24H,1,4-5,14-17H2

InChI Key

NCZVWQZWBHUHRX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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